5-Chloro-1-(3-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid 5-Chloro-1-(3-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 339024-74-7
VCID: VC5032879
InChI: InChI=1S/C13H9Cl2NO3/c14-10-3-1-2-8(4-10)6-16-7-9(13(18)19)5-11(15)12(16)17/h1-5,7H,6H2,(H,18,19)
SMILES: C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O
Molecular Formula: C13H9Cl2NO3
Molecular Weight: 298.12

5-Chloro-1-(3-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

CAS No.: 339024-74-7

Cat. No.: VC5032879

Molecular Formula: C13H9Cl2NO3

Molecular Weight: 298.12

* For research use only. Not for human or veterinary use.

5-Chloro-1-(3-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid - 339024-74-7

Specification

CAS No. 339024-74-7
Molecular Formula C13H9Cl2NO3
Molecular Weight 298.12
IUPAC Name 5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H9Cl2NO3/c14-10-3-1-2-8(4-10)6-16-7-9(13(18)19)5-11(15)12(16)17/h1-5,7H,6H2,(H,18,19)
Standard InChI Key RZLVKMJJANTOPJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid, reflecting its structural features: a pyridine ring substituted at positions 1, 3, 5, and 6. Key substituents include a 3-chlorobenzyl group at position 1, a carboxylic acid at position 3, and a ketone at position 6. The SMILES notation (C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O) and InChIKey (RZLVKMJJANTOPJ-UHFFFAOYSA-N) further clarify its connectivity .

Table 1: Key Chemical Properties

PropertyValue
CAS No.339024-74-7
Molecular FormulaC₁₃H₉Cl₂NO₃
Molecular Weight298.12 g/mol
IUPAC Name5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid
SMILESC1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O

Synthesis and Physicochemical Properties

Physicochemical Characteristics

  • Solubility: Predicted moderate solubility in polar aprotic solvents (e.g., DMSO) due to the carboxylic acid group, though experimental data remain unpublished .

  • Stability: The electron-withdrawing chlorine atoms and ketone group may render the compound susceptible to hydrolysis under acidic or basic conditions, necessitating storage in inert environments.

Target PathwayProposed Mechanism
Bacterial cell wall synthesisDisruption of transpeptidase activity
Eukaryotic kinase signalingCompetitive ATP binding inhibition

Future Research Directions

  • Synthesis Optimization: Development of scalable, high-yield routes using green chemistry principles.

  • Biological Screening: Systematic evaluation against microbial strains and cancer cell lines.

  • Structure-Activity Relationships (SAR): Modifying the benzyl or carboxylic acid groups to enhance potency or reduce toxicity.

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